molecular formula C14H32N2 B1616564 N,N,N',N'-Tetraisopropyl-ethylenediamine CAS No. 93761-33-2

N,N,N',N'-Tetraisopropyl-ethylenediamine

Cat. No.: B1616564
CAS No.: 93761-33-2
M. Wt: 228.42 g/mol
InChI Key: MUESDKXVLSXRPO-UHFFFAOYSA-N
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Description

N,N,N',N'-Tetraisopropyl-ethylenediamine (CAS: A845046, synonyms: N1,N1,N2,N2-tetraisopropylethane-1,2-diamine, MUESDKXVLSXRPO-UHFFFAOYSA-N) is a branched diamine featuring four isopropyl groups attached to the ethylenediamine backbone . Its steric bulk and strong electron-donating properties make it valuable in catalysis and coordination chemistry, particularly in reactions requiring hindered amine ligands. Its structure is distinct due to the high degree of substitution, which significantly influences its reactivity and applications compared to simpler diamines.

Properties

CAS No.

93761-33-2

Molecular Formula

C14H32N2

Molecular Weight

228.42 g/mol

IUPAC Name

N,N,N',N'-tetra(propan-2-yl)ethane-1,2-diamine

InChI

InChI=1S/C14H32N2/c1-11(2)15(12(3)4)9-10-16(13(5)6)14(7)8/h11-14H,9-10H2,1-8H3

InChI Key

MUESDKXVLSXRPO-UHFFFAOYSA-N

SMILES

CC(C)N(CCN(C(C)C)C(C)C)C(C)C

Canonical SMILES

CC(C)N(CCN(C(C)C)C(C)C)C(C)C

Other CAS No.

93761-33-2

Origin of Product

United States

Comparison with Similar Compounds

Substituent Groups and Molecular Features

Compound Substituent Groups Molecular Formula Molar Mass (g/mol) Key Structural Features
N,N,N',N'-Tetraisopropyl-ethylenediamine Four isopropyl groups C₁₄H₃₂N₂ 228.42* High steric hindrance; tertiary amine sites
N,N,N',N'-Tetramethyl-ethylenediamine (TEMED) Four methyl groups C₆H₁₆N₂ 116.21 Low steric hindrance; liquid at room temp
Ethylenediamine-N,N,N',N'-tetraacetic acid (EDTA) Four acetic acid groups C₁₀H₁₆N₂O₈ 292.24 Chelating carboxylates; water-soluble
N,N-Diisopropylethylenediamine Two isopropyl groups C₈H₂₀N₂ 144.26 Moderate steric hindrance; primary amines
N,N,N',N'-Tetraethyl-ethylenediamine Four ethyl groups C₁₀H₂₄N₂ 172.31 Intermediate steric bulk; flexible backbone

*Calculated based on molecular formula.

Key Observations :

  • Steric Effects : Tetraisopropyl-ethylenediamine’s bulky isopropyl groups create significant steric hindrance, reducing nucleophilicity compared to TEMED or ethyl-substituted analogs .
  • Solubility : EDTA’s carboxylic acid groups confer water solubility, whereas alkyl-substituted derivatives like TEMED and Tetraisopropyl-ethylenediamine are more lipophilic .

Physical Properties

Compound Physical State Solubility Melting Point (°C)
Tetraisopropyl-ethylenediamine Liquid* Organic solvents Not reported
TEMED Liquid Organic solvents -55 (bp: 121–124)
EDTA Solid Water, bases 240 (decomposes)
N,N-Diisopropylethylenediamine Liquid Organic solvents Not reported

*Inferred from similar alkylated diamines.

Research and Industrial Relevance

  • Crystallography : Hindered diamines like Tetraisopropyl-ethylenediamine may influence crystal packing, as seen in related compounds (e.g., discusses crystal structures of substituted ethylenediamines) .
  • Catalysis : Bulky diamines enhance selectivity in asymmetric catalysis by stabilizing metal complexes .
  • Environmental Impact : EDTA’s ecological toxicity (aquatic toxicity) contrasts with alkyl diamines’ lower environmental persistence .

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